5-Hydroxy-6-ketoprostaglandin F1alpha
Description
5-Hydroxy-6-ketoprostaglandin F1alpha represents a fascinating example of metabolic crosstalk in eicosanoid biochemistry. Its structure suggests a hybrid origin, combining features of both well-established prostaglandins (B1171923) and products of the lipoxygenase pathway. This introduction serves to position the compound within the broader landscape of prostanoid science.
Eicosanoids are a superfamily of signaling lipids derived from twenty-carbon fatty acids, most notably arachidonic acid. poliklinika-harni.hr They are traditionally classified into distinct families based on their biosynthetic enzymes: cyclooxygenases (COX) produce prostanoids (prostaglandins, prostacyclins, and thromboxanes), lipoxygenases (LOX) produce leukotrienes and hydroxyeicosatetraenoic acids (HETEs), and cytochrome P450 epoxygenases produce epoxyeicosatrienoic acids (EETs). poliklinika-harni.hrnih.gov
This compound does not fit neatly into a single classic pathway. It is classified as a hybrid eicosanoid , arising from a biosynthetic "cross-over" between the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) pathways. asbmb.orgmdpi.com The initial step involves the 5-LOX-mediated conversion of arachidonic acid to 5-hydroxyeicosatetraenoic acid (5-HETE). themedicalbiochemistrypage.org Subsequently, 5-HETE serves as a substrate for the COX-2 enzyme, which leads to the formation of 5-hydroxy-prostaglandins (5-OH-PGs). asbmb.orgmdpi.com
The compound's nomenclature further clarifies its position:
Prostaglandin (B15479496) F1alpha : Indicates a core structure related to PGF1α.
6-keto : Refers to a ketone group at the sixth carbon, a feature seen in the stable prostacyclin metabolite, 6-keto-PGF1α. caymanchem.comscbt.com
5-Hydroxy : Denotes a hydroxyl group at the fifth carbon, a signature of its origin from 5-HETE.
This unique structural combination places it in a novel class of signaling molecules at the intersection of major inflammatory pathways.
Table 1: Key Molecules in the Biosynthesis of this compound
| Molecule | Type | Role |
| Arachidonic Acid | Precursor Fatty Acid | The common substrate for both the 5-LOX and COX pathways. poliklinika-harni.hr |
| 5-Lipoxygenase (5-LOX) | Enzyme | Catalyzes the initial conversion of arachidonic acid to 5-HPETE, which is then reduced to 5-HETE. themedicalbiochemistrypage.org |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) | Intermediate Metabolite | Product of the 5-LOX pathway that serves as a substrate for COX-2 in the hybrid pathway. asbmb.org |
| Cyclooxygenase-2 (COX-2) | Enzyme | An inducible enzyme that acts on 5-HETE to produce 5-hydroxy-prostaglandins. asbmb.orgmdpi.com |
| 5-OH-PGH2 | Endoperoxide Intermediate | The direct enzymatic product from the action of COX-2 on 5-HETE, which is unstable and rearranges to other 5-OH-PGs. mdpi.com |
The discovery of prostaglandins dates back to the 1950s and '60s, with their roles in pain, fever, and inflammation being central to decades of research. asbmb.org Similarly, the identification of the prostacyclin (PGI2) metabolite, 6-keto-prostaglandin F1alpha, in the 1970s provided a crucial and stable marker for measuring PGI2 biosynthesis, a potent vasodilator and inhibitor of platelet aggregation. caymanchem.com
The concept of hybrid eicosanoids like this compound is a more recent development, built upon the understanding of enzymatic promiscuity and metabolic crosstalk. Research in the early 2000s began to reveal that the substrates for the major eicosanoid-producing enzymes were not exclusive. A pivotal discovery was that 5-HETE, a well-known product of the 5-LOX pathway, could be further metabolized by COX-2, but not COX-1. asbmb.org This finding opened a new area of investigation into novel bioactive lipids.
Studies demonstrated that the interaction between 5-LOX and COX-2 in activated human leukocytes could generate new families of eicosanoids, initially identified as hemiketals D2 and E2 (HKD2 and HKE2). nih.gov Further research identified the formation of 5-hydroxy-prostaglandin H2 (5-OH-PGH2) as the primary enzymatic product, which then spontaneously rearranges into more stable forms like 5-OH-PGE2 and 5-OH-PGD2. asbmb.orgmdpi.com The compound this compound (CAS Number: 98093-82-4) belongs to this novel class of molecules, representing a stable downstream metabolite within this complex biosynthetic cascade. chemicalbook.com
Investigating a novel metabolite at the intersection of two major pathways requires specific and sophisticated research approaches. The study of this compound and related 5-OH-PGs has been characterized by several key paradigms:
Mass Spectrometry-Based Metabolomics: The primary tool for identifying and quantifying these novel lipids is high-resolution mass spectrometry (MS). Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are essential for separating complex biological mixtures and confirming the exact mass and structure of these low-abundance molecules.
Use of Specific Enzyme Inhibitors: To confirm the biosynthetic pathway, researchers utilize selective inhibitors for 5-LOX and COX-2. By observing the diminished production of 5-OH-PGs in the presence of these inhibitors, scientists can definitively attribute their formation to the sequential action of these two enzymes. nih.gov
Cellular and Ex Vivo Models: The biosynthesis of these hybrid eicosanoids is often studied in cellular models that can be induced to express both 5-LOX and COX-2, such as activated human leukocytes. mdpi.comnih.gov These systems allow for the study of metabolite formation in a biologically relevant context.
Investigation of Biological Activity: Once identified, a key research goal is to determine the biological function of these novel lipids. Studies on related hybrid eicosanoids have explored their roles in processes like angiogenesis (the formation of new blood vessels) and platelet aggregation, suggesting that 5-OH-PGs may represent a new class of inflammatory and vascular mediators. mdpi.comnih.gov
Table 2: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-5-hydroxy-6-oxoheptanoic acid | chemicalbook.com |
| CAS Number | 98093-82-4 | chemicalbook.com |
| Molecular Formula | C20H34O7 | chemicalbook.com |
| Molecular Weight | 386.49 g/mol | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
98093-82-4 |
|---|---|
Molecular Formula |
C20H34O7 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-5-hydroxy-6-oxoheptanoic acid |
InChI |
InChI=1S/C20H34O7/c1-2-3-4-6-13(21)9-10-14-15(18(24)12-17(14)23)11-19(25)16(22)7-5-8-20(26)27/h9-10,13-18,21-24H,2-8,11-12H2,1H3,(H,26,27)/b10-9+/t13-,14+,15+,16?,17+,18-/m0/s1 |
InChI Key |
FMBIBGQBZCBCST-YWDUQEOCSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)C(CCCC(=O)O)O)O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)C(CCCC(=O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)C(CCCC(=O)O)O)O)O)O |
Synonyms |
5(6)oxido-PGI1 5-hydroxy-6-keto-PGF1alpha 5-hydroxy-6-ketoprostaglandin F1 alpha 5-hydroxy-6-ketoprostaglandin F1alpha |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5 Hydroxy 6 Ketoprostaglandin F1alpha
Precursor Lipid Molecules in 5-Hydroxy-6-ketoprostaglandin F1alpha Formation
The journey to the formation of this compound begins with the release of specific 20-carbon polyunsaturated fatty acids from the cell membrane. These fatty acids serve as the foundational substrates for the eicosanoid cascade, a complex network of pathways that generates prostaglandins (B1171923), thromboxanes, and leukotrienes. The nature of the initial precursor fatty acid dictates the specific series of prostanoids that are ultimately synthesized.
Role of Arachidonic Acid in the Eicosanoid Cascade
Arachidonic acid is the most abundant precursor for the biosynthesis of prostaglandins in the human body. nih.gov This 20-carbon, polyunsaturated fatty acid is a key component of the phospholipids (B1166683) that make up cellular membranes. britannica.com In response to various stimuli, such as hormonal, chemical, or physical signals, arachidonic acid is liberated from these membrane phospholipids. britannica.com This release is a critical rate-limiting step in the eicosanoid cascade. arizona.edu
Once freed, arachidonic acid becomes the substrate for several enzymatic pathways, with the cyclooxygenase (COX) pathway being central to the formation of prostaglandins. britannica.comyoutube.com The action of COX enzymes on arachidonic acid initiates a series of reactions that lead to the production of a wide range of biologically active prostanoids, which are involved in numerous physiological and pathophysiological processes. nih.gov
Contribution of Eicosapentaenoic Acid (EPA) to Related Metabolites
Eicosapentaenoic acid (EPA), another 20-carbon polyunsaturated fatty acid, also serves as a substrate for the cyclooxygenase pathway. pnas.orgresearchgate.net Found primarily in fish oils, EPA can compete with arachidonic acid for the active site of COX enzymes. pnas.org When EPA is metabolized by the COX pathway, it gives rise to the 3-series of prostaglandins, such as PGE3. pnas.org
Prostacyclin (PGI2) as the Immediate Precursor to 6-Keto-Prostaglandin F1alpha
Prostacyclin, also known as PGI2, is a potent vasodilator and inhibitor of platelet aggregation that is primarily synthesized by the vascular endothelium. caymanchem.comnih.gov It is formed from the enzymatic conversion of prostaglandin (B15479496) H2 (PGH2), an intermediate in the cyclooxygenase pathway. wikipedia.org PGI2 is chemically unstable and has a very short half-life of 2-3 minutes. caymanchem.com
Due to its instability, PGI2 is rapidly and non-enzymatically hydrated to a more stable, inactive product, 6-keto-prostaglandin F1alpha. caymanchem.comcaymanchem.com This stable metabolite is often measured in plasma and urine as a reliable indicator of in vivo prostacyclin synthesis. caymanchem.comnih.gov The formation of 6-keto-prostaglandin F1alpha is a key step in the metabolic pathway that ultimately leads to this compound.
Enzymatic Transformations Leading to this compound
The conversion of precursor fatty acids into the complex structure of this compound is orchestrated by a series of specific enzymatic reactions. These enzymes catalyze critical steps in the biosynthetic pathway, ensuring the efficient and regulated production of this and other related prostanoids. The cyclooxygenase and prostacyclin synthase enzymes are particularly pivotal in this metabolic cascade.
Cyclooxygenase (COX) Pathway Involvement
The cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases, are the rate-limiting enzymes in the formation of prostaglandins from arachidonic acid. nih.govpnas.org There are two main isoforms of this enzyme, COX-1 and COX-2. ahajournals.org COX-1 is constitutively expressed in most tissues and is involved in physiological housekeeping functions, while COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli, growth factors, and cytokines. ahajournals.org
Both COX isoforms catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, prostaglandin G2 (PGG2), which is then rapidly converted to prostaglandin H2 (PGH2). nih.gov PGH2 serves as the common precursor for the synthesis of various prostanoids, including prostacyclin (PGI2), through the action of specific downstream synthases. youtube.compnas.org
Prostacyclin Synthase (PGIS) Activity
Prostacyclin synthase (PGIS) is the enzyme responsible for the conversion of the endoperoxide prostaglandin H2 (PGH2) into prostacyclin (PGI2). wikipedia.orgnih.gov This enzyme is a member of the cytochrome P450 superfamily and is primarily located in the endoplasmic reticulum membrane of vascular endothelial and smooth muscle cells. wikipedia.orgnih.gov
PGIS catalyzes the isomerization of PGH2 to form PGI2, a reaction that is crucial for the production of this potent vasodilator and anti-platelet agent. wikipedia.orgnih.gov The activity of PGIS is a key determinant of the amount of PGI2 produced, which in turn influences the subsequent formation of its stable metabolite, 6-keto-prostaglandin F1alpha, and ultimately, the downstream product this compound. researchgate.net
Data Tables
Table 1: Key Molecules in the Biosynthesis of this compound
| Molecule | Role |
| Arachidonic Acid | Primary precursor fatty acid for the 2-series prostaglandins. |
| Eicosapentaenoic Acid (EPA) | Precursor fatty acid for the 3-series prostaglandins, which can modulate the eicosanoid pathway. |
| Prostaglandin H2 (PGH2) | Intermediate endoperoxide formed from arachidonic acid by COX enzymes. |
| Prostacyclin (PGI2) | Potent vasodilator and inhibitor of platelet aggregation, formed from PGH2 by PGIS. |
| 6-Keto-Prostaglandin F1alpha | Stable, inactive hydrolysis product of PGI2. |
| This compound | The final metabolite of interest in this pathway. |
Table 2: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Function |
| Cyclooxygenase (COX) | Catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). Exists as two main isoforms, COX-1 and COX-2. |
| Prostacyclin Synthase (PGIS) | Catalyzes the isomerization of PGH2 to prostacyclin (PGI2). |
Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in PGI2 Metabolism
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme responsible for the biological inactivation of prostaglandins. It catalyzes the oxidation of the 15-hydroxyl group to a keto group, a critical step in prostaglandin catabolism. While the direct action of 15-PGDH on this compound is not extensively detailed in current literature, its role in the metabolism of the parent compound, prostacyclin (PGI2), and its stable hydrolysis product, 6-keto-prostaglandin F1alpha, is well-established.
Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation that is non-enzymatically hydrated to the more stable 6-keto-prostaglandin F1alpha caymanchem.comcaymanchem.com. 15-PGDH acts on 6-keto-prostaglandin F1alpha, converting it to 6,15-diketo-13,14-dihydroprostaglandin F1alpha. This metabolic conversion occurs rapidly in vivo, as demonstrated in studies with cats and rabbits where both exogenous PGI2 and 6-keto-prostaglandin F1alpha were efficiently metabolized by 15-PGDH nih.gov. The activity of PGDH on PGI2 metabolites is crucial for regulating the local concentration and biological activity of these signaling molecules. However, in some tissues, such as the ductus arteriosus of the dog, the activity of PGDH could not be demonstrated, suggesting tissue-specific regulation of PGI2 metabolism nih.govnih.gov.
| Enzyme | Substrate(s) | Product(s) | Species Studied | Key Finding |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Prostacyclin (PGI2), 6-keto-prostaglandin F1alpha | 6,15-diketo-13,14-dihydroprostaglandin F1alpha | Cats, Rabbits | Rapid and effective in vivo metabolism of 6-keto-PGF1alpha by 15-PGDH nih.gov. |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Prostaglandin E2 (PGE2) | 15-keto-PGE2 | Not specified | Key enzyme in prostaglandin catabolism. |
Cytochrome P450-Dependent Epoxygenase Pathway Contributions
The cytochrome P450 (CYP) superfamily of enzymes represents another major pathway for arachidonic acid metabolism, distinct from the cyclooxygenase pathway that leads to prostaglandins. The CYP epoxygenase pathway catalyzes the formation of epoxyeicosatrienoic acids (EETs), while the CYP hydroxylase pathway produces hydroxyeicosatetraenoic acids (HETEs) nih.govnih.gov.
While the direct involvement of a specific CYP enzyme in the biosynthesis of this compound by introducing a hydroxyl group at the C-5 position of 6-keto-prostaglandin F1alpha is not definitively established, the potential for such a reaction exists. CYP enzymes are known to catalyze hydroxylation reactions on a wide variety of substrates. For instance, studies on the metabolism of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid by ram seminal vesicles have shown the formation of 5-hydroxyprostaglandin I1alpha and 5,6-dihydroxyprostaglandin E1, indicating that hydroxylation at the 5-position of prostaglandin-like structures can occur nih.gov. The constrictive effect of the cytochrome P450 mono-oxygenase mechanism is also thought to play a role in regulating ductal patency at birth, potentially influencing the metabolic landscape of prostaglandins in this specific physiological context nih.govnih.gov. Further research is needed to identify the specific CYP isozymes and the precise mechanisms by which they might contribute to the formation of 5-hydroxylated prostaglandin metabolites.
| Metabolic Pathway | Key Enzymes | Primary Products from Arachidonic Acid | Potential Relevance to this compound |
| Cytochrome P450 Epoxygenase | Cytochrome P450 Epoxygenases | Epoxyeicosatrienoic acids (EETs) | Potential for hydroxylation of the prostaglandin ring structure nih.gov. |
| Cytochrome P450 Hydroxylase | Cytochrome P450 Hydroxylases | Hydroxyeicosatetraenoic acids (HETEs) | Potential for hydroxylation of the prostaglandin ring structure. |
Further Metabolic Conversions of this compound
Following its formation, 6-keto-prostaglandin F1alpha, and by extension its hydroxylated derivatives, undergo further metabolic conversions to facilitate their excretion from the body. These pathways primarily involve oxidation and chain shortening.
Formation of Dinor-6-keto-Prostaglandin F1alpha
A major metabolic pathway for 6-keto-prostaglandin F1alpha is β-oxidation, which results in the shortening of the carboxylic acid side chain. This process leads to the formation of 2,3-dinor-6-keto-prostaglandin F1alpha, a primary urinary metabolite of prostacyclin in humans nih.govcaymanchem.comresearchgate.netnih.gov. The conversion of 6-keto-PGF1alpha to its dinor metabolite has been demonstrated by incubating 6-keto-PGF1alpha with dispersed rat hepatocytes nih.gov. The measurement of urinary 2,3-dinor-6-keto-PGF1alpha is considered a reliable index of endogenous prostacyclin production nih.gov.
| Metabolite | Precursor | Metabolic Process | Significance |
| 2,3-dinor-6-keto-prostaglandin F1alpha | 6-keto-prostaglandin F1alpha | β-oxidation | Major urinary metabolite of PGI2 in humans, used as a biomarker of in vivo PGI2 production nih.govcaymanchem.comresearchgate.netnih.gov. |
Generation of Diketo and other Oxidized Forms of 6-Keto-Prostaglandin F1alpha
In addition to β-oxidation, 6-keto-prostaglandin F1alpha can be further oxidized. As mentioned in section 2.2.3, the action of 15-PGDH leads to the formation of a 15-keto derivative. Bovine aortic endothelial cells have been shown to produce significant amounts of 6,15-diketoprostaglandin F1alpha from arachidonic acid nih.gov. This metabolite is formed via the action of prostaglandin I2 synthetase on prostaglandin G2, leading to the labile intermediate 15-hydroperoxyprostaglandin I2, which is then non-enzymatically converted to the 15-keto derivative nih.gov. The formation of these diketo and other oxidized forms represents a further step in the inactivation and clearance of prostacyclin and its metabolites.
| Metabolite | Precursor(s) | Key Enzymes/Processes | Cellular Source |
| 6,15-diketoprostaglandin F1alpha | Arachidonic Acid, Prostaglandin G2 | Prostaglandin I2 synthetase, Non-enzymatic conversion | Bovine aortic endothelial cells nih.gov. |
| 6,15-diketo-13,14-dihydroprostaglandin F1alpha | 6-keto-prostaglandin F1alpha | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Not specified |
Pathways to 6-keto-Prostaglandin E1
Another metabolic transformation of prostacyclin and 6-keto-prostaglandin F1alpha is their conversion to 6-keto-prostaglandin E1. Studies using cell-free homogenates of rabbit kidney have demonstrated the conversion of both PGI2 and 6-keto-PGF1alpha into a stable metabolite with identical chromatographic and biological activity to authentic 6-keto-PGE1 nih.gov. This enzymatic activity was found in the kidney cortex but not the medulla and was inhibited by NAD+ or NADP+ nih.gov. This pathway represents a potential mechanism for generating a different class of prostaglandin with its own unique biological activities from the prostacyclin pathway.
| Substrate(s) | Product | Tissue | Key Characteristics of Conversion |
| Prostacyclin (PGI2), 6-keto-prostaglandin F1alpha | 6-keto-prostaglandin E1 | Rabbit Kidney Cortex | Inhibited by NAD+ or NADP+ nih.gov. |
Biological Roles and Physiological Relevance of 5 Hydroxy 6 Ketoprostaglandin F1alpha
Assessment of Prostacyclin Production as a Biological Marker
Prostacyclin (PGI2) is a potent but highly unstable molecule with a very short half-life, making its direct measurement in biological systems challenging. caymanchem.com Consequently, researchers rely on its more stable metabolites to assess its production and activity. PGI2 is non-enzymatically hydrated to 6-keto-prostaglandin F1alpha (6-keto-PGF1α), which is considered a physiologically active and stable metabolite of prostacyclin. caymanchem.comhmdb.ca This makes 6-keto-PGF1α a useful and commonly measured marker for PGI2 biosynthesis in vivo. caymanchem.com
Further metabolic processes convert PGI2 and 6-keto-PGF1α into various other compounds. Research has identified 5-hydroxy-6-ketoprostaglandin F1alpha as a novel metabolite of PGI2. nih.gov Its formation occurs via a distinct pathway involving a cytochrome P450-dependent epoxygenase, particularly within the kidney. nih.gov This discovery presents this compound as a specific biological marker, potentially offering more nuanced insights into localized, tissue-specific PGI2 metabolism, especially renal prostacyclin synthesis. nih.gov
The measurement of these stable derivatives, such as 6-keto-PGF1α, in plasma and urine provides an estimate of systemic and renal prostacyclin synthesis. caymanchem.comnih.gov However, it is noted that urinary levels of 6-keto-PGF1α can be influenced by both renal production and filtration from plasma, a factor to consider during data interpretation. caymanchem.com
| Metabolite | Precursor | Key Characteristics | Significance as a Marker |
| 6-keto-prostaglandin F1α | Prostacyclin (PGI2) | Stable, inactive hydrolysis product. hmdb.cacaymanchem.com | General marker for systemic PGI2 biosynthesis. caymanchem.com |
| This compound | Prostacyclin (PGI2) | Formed via renal cytochrome P450 epoxygenase. nih.gov | Specific marker for renal PGI2 metabolism. nih.gov |
| 2,3-dinor-6-keto PGF1α | 6-keto-prostaglandin F1α | Major metabolite of 6-keto-PGF1α. caymanchem.com | Used as a surrogate marker of PGI2 synthesis. researchgate.net |
Insights into Vascular Homeostasis and Endothelial Function
Prostacyclin, synthesized by the vascular endothelium, is a powerful vasodilator and plays a crucial role in maintaining vascular homeostasis. caymanchem.comhmdb.cancats.io The functional state of the endothelium can be inferred by measuring the production of PGI2 through its stable metabolites. Endothelial cells are known to create an antithrombogenic surface, and the development of an endothelial layer on synthetic vascular grafts is critical for preventing thrombus formation and ensuring long-term patency. nih.gov
Studies have shown that pre-seeding vascular prostheses with CD34+ cells can lead to rapid endothelialization, which in turn inhibits the reduction of 6-keto-PGF1α concentration, indicating healthy prostacyclin production by the newly formed endothelium. nih.gov Conversely, conditions associated with endothelial dysfunction show altered levels of PGI2 metabolites. In patients with essential hypertension, plasma concentrations of 6-keto-PGF1α were found to be significantly decreased compared to normotensive individuals, suggesting that a reduction in plasma prostacyclin may contribute to the maintenance of elevated blood pressure. nih.gov Furthermore, research indicates that certain nonesterified fatty acids (NEFAs), which are often elevated in obese hypertensives, can stimulate the production of 6-keto-PGF1α in human veins, suggesting a complex interplay between lipids, endothelial function, and vascular tone. elsevier.com
Investigations into Platelet Aggregation Modulation
A key physiological role of prostacyclin is its potent inhibition of platelet aggregation. caymanchem.comhmdb.cancats.io This function is critical in preventing thrombosis and maintaining blood fluidity. The balance between prostacyclin and the pro-aggregatory agent thromboxane (B8750289) A2 (TXA2) is vital for vascular health. An imbalance in this system is implicated in various pathological conditions.
Research in patients with essential hypertension has revealed significantly lower plasma levels of 6-keto-PGF1α alongside increased levels of thromboxane B2 (the stable metabolite of TXA2) and enhanced platelet aggregation. nih.gov This suggests that a relative deficiency in prostacyclin contributes to a pro-thrombotic state in hypertension. nih.gov In contrast, a study on patients with sickle cell disease found significantly elevated plasma levels of 6-keto-PGF1α. nih.gov This increased prostacyclin activity is thought to be a response to the persistent endothelial stress from hemolysis and continual platelet activation characteristic of the disease. nih.gov The elevated prostacyclin levels may be responsible for the decreased platelet aggregation observed in these patients. nih.gov
| Condition | Plasma 6-keto-PGF1α Levels | Platelet Aggregation | Reference |
| Essential Hypertension | Significantly Decreased | Significantly Increased | nih.gov |
| Sickle Cell Disease | Significantly Increased (Mean: 446 pg/ml) | Decreased | nih.gov |
| Normotensive Controls | Normal (Mean: 40 pg/ml) | Normal | nih.gov |
Participation in Inflammatory Processes and Resolution
Prostaglandins (B1171923) are lipid autacoids derived from arachidonic acid that are pivotal mediators of inflammation. nih.gov Their biosynthesis is markedly increased in inflamed tissues, where they contribute to the classic signs of acute inflammation. nih.gov While the role of many prostaglandins in promoting inflammation is well-established, they may also participate in its resolution. nih.gov
The prostacyclin pathway is also involved in inflammatory responses. A delayed and prolonged increase in 6-keto-PGF1α has been reported in animal models of septic shock. hmdb.ca Furthermore, 6-keto-PGF1α is considered a relevant metabolite for research into inflammatory conditions like meningitis and rheumatoid arthritis. medchemexpress.com Studies using anti-inflammatory drugs have provided further evidence of this link. Loxoprofen-Na, an anti-inflammatory prodrug, was shown to dose-dependently inhibit the increase in levels of both PGE2 and 6-keto-PGF1α in inflammatory exudate, demonstrating that the prostacyclin pathway is active at sites of inflammation. nih.gov
Involvement in Renal Physiology and Blood Flow Regulation
The kidneys are a significant site of prostacyclin synthesis, where it acts as a local vasodilator, influencing renal hemodynamics and blood flow. caymanchem.comnih.gov The discovery of this compound as a specific product of PGI2 metabolism within the kidney highlights a unique renal pathway for this eicosanoid. nih.gov This metabolite is formed through the action of a renal epoxygenase, suggesting a specialized role for PGI2 metabolism in renal function. nih.gov
The urinary excretion of PGI2 metabolites is often used to assess renal prostaglandin (B15479496) production. In patients with cirrhosis and ascites but without functional renal failure (FRF), the urinary excretion of 6-keto-PGF1α was significantly higher than in normal subjects. nih.gov Conversely, in cirrhosis patients who had developed FRF, the excretion of this metabolite was normal or reduced. nih.gov These findings suggest that in cirrhosis, renal hemodynamics depend on a critical balance between vasoconstrictor systems and the local production of vasodilator prostaglandins like PGI2 and PGE2. nih.gov A failure in this compensatory renal prostaglandin synthesis may contribute to the development of hepatorenal syndrome. nih.gov
Contributions to Reproductive and Ovarian Function through Arachidonic Acid Metabolism
Prostaglandins, derived from the enzymatic metabolism of arachidonic acid, are involved in nearly the entire reproductive process. nih.govnih.govmdpi.com Arachidonic acid is transformed into prostaglandin endoperoxides by cyclooxygenase (COX) enzymes, which are then converted into various prostaglandins, including PGI2. nih.govnih.gov
In female reproduction, arachidonic acid and its metabolites are found in follicular fluid and play roles in oocyte maturation, ovulation, and implantation. nih.gov A study on patients with Polycystic Ovarian Syndrome (PCOS) found higher levels of arachidonic acid in their follicular fluid compared to controls. nih.gov While this study focused on the downstream effects of arachidonic acid-induced oxidative stress, the presence of the precursor implies a potential alteration in the balance of its various metabolites, including those of the prostacyclin pathway, within the ovarian microenvironment. nih.gov
In the context of male fertility, various prostaglandins are present in seminal fluid and are related to fertility parameters like sperm motility. mdpi.com However, one study noted that the levels of 6-keto-PGF1α in human semen did not differ between fertile and infertile men, suggesting that PGI2 may not be as critical for male fertility as other prostaglandins like PGE. mdpi.com
Pathophysiological Associations and Disease Models Involving 5 Hydroxy 6 Ketoprostaglandin F1alpha
Vascular Pathologies and Endothelial Dysfunction
The role of 5-Hydroxy-6-ketoprostaglandin F1alpha in vascular health is intrinsically linked to the functions of its parent compound, prostacyclin. The prostacyclin pathway is fundamental to maintaining vascular homeostasis.
Research into the connection between this compound and atherosclerosis has yielded complex findings. In a study using young hypercholesterolemic swine, an animal model for atherosclerosis, researchers evaluated plasma levels of 6-keto-prostaglandin F1alpha and thromboxane (B8750289) B2. nih.gov While hypercholesterolemia was positively correlated with the development of coronary atherosclerosis, the plasma levels of 6-keto-prostaglandin F1alpha were not found to be predictive indicators for the development or early progression of the disease. nih.gov However, other evidence suggests that levels of 6-keto-prostaglandin F1alpha are significantly higher in patients with severe atherosclerosis, indicating a potential link between increased prostacyclin turnover and advanced vascular disease.
Table 1: Study on Predictive Indicators for Coronary Atherosclerosis
| Parameter | Correlation with Coronary Atherosclerosis | Predictive Indicator Status |
| Hypercholesterolemia | Positive (r = 0.704) | Not Applicable |
| Plasma 6-keto-prostaglandin F1alpha | Not predictive | Negative (p > 0.05) |
| Plasma Thromboxane B2 | Not predictive | Negative (p > 0.05) |
| Thromboxane B2:6-keto-prostaglandin F1alpha ratio | Not predictive | Negative (p > 0.05) |
Data from a study in young hypercholesterolemic swine. nih.gov
Pulmonary hypertension (PH) is a severe cardiovascular condition characterized by vascular remodeling and hyperproliferation of cells. nih.gov The prostacyclin pathway is a key therapeutic target in PH. mdpi.com While direct studies on this compound in pulmonary hypertension are focused on its role as a marker for prostacyclin, the use of synthetic prostanoids, which mimic the action of prostacyclin, is well-established in the treatment of pulmonary arterial hypertension (PAH). mdpi.com The upregulation of the enzyme tryptophan hydroxylase, involved in serotonin (B10506) synthesis, has been reported in PAH, and serotonin can lead to vasoconstriction. mdpi.com The genetic and epigenetic mechanisms underlying PH are complex and are the subject of ongoing research. nih.gov
Ischemia-Reperfusion Injury Mechanisms
Ischemia-reperfusion (I/R) injury is a complex process involving oxidative stress and an inflammatory response that can exacerbate tissue damage. nih.gov Studies have investigated the role of prostanoids in this setting. In a study on pancreatic transplantation in rats, levels of 6-keto-prostaglandin F1alpha were found to increase as a consequence of cold ischemia. nih.gov However, upon reperfusion, while levels of thromboxane B2 significantly increased, 6-keto-prostaglandin F1alpha levels remained unchanged compared to the ischemic group. nih.gov This suggests a differential induction of prostanoid metabolism during the ischemic and reperfusion phases in pancreatic tissue. nih.gov
Table 2: Prostanoid Levels in Pancreatic Ischemia-Reperfusion
| Group | Condition | 6-keto-prostaglandin F1alpha Levels | Thromboxane B2 (TXB2) Levels |
| I | Control | Baseline | Baseline |
| II | Cold Ischemia (15 mins) | Increased | Unchanged |
| III | Ischemia + Reperfusion | Unchanged (vs. Group II) | Significantly Increased |
Data from a study in a rat model of pancreas transplantation. nih.gov
Contributions to Neoplastic Processes in Experimental Models
Elevated levels of 6-keto-prostaglandin F1alpha have been observed in certain types of cancer. nih.gov
Research has shown a specific link between 6-keto-prostaglandin F1alpha and ovarian cancer. One study found that patients with ovarian cancer excreted increased amounts of urinary 6-keto-prostaglandin F1alpha compared to control subjects and patients with other gynecological tumors like cervical cancer, endometrial cancer, and benign ovarian cysts. nih.gov This increased production of PGI2, as indicated by its metabolite, may originate from the kidneys or the cancer tissue itself. nih.gov Another study on advanced human ovarian cancer tissue found that tumors from patients who did not respond to chemotherapy contained more PGE2, PGF2a, and 6-keto-PGF1a than tumors that did respond. nih.gov
Table 3: Urinary 6-keto-prostaglandin F1alpha in Gynecological Conditions
| Patient Group | Mean Urinary 6-keto-PGF1a (pmol/mmol creatinine) |
| Ovarian Cancer | 55.4 +/- 10.4 |
| Control Women | 29.9 +/- 3.6 |
| Cervical Cancer | 28.3 +/- 3.6 |
| Endometrial Cancer | 22.8 +/- 3.7 |
| Uterine Fibroids | 26.0 +/- 3.5 |
| Benign Ovarian Cysts | 22.4 +/- 1.8 |
Data from a study comparing urinary metabolite excretion. nih.gov
The involvement of this compound is not limited to ovarian cancer. In a study on patients with lung cancer, the mean plasma level of 6-keto-PGF1alpha was significantly elevated compared to a control group with non-malignant respiratory disorders. ox.ac.uk Furthermore, these levels were inversely correlated with survival and decreased in patients who showed tumor regression, suggesting its potential as a biomarker in lung cancer. ox.ac.uk Studies have also explored its role in breast cancer. nih.gov
Inflammatory Disease Models and Oxylipin Profiling (e.g., Behçet's Disease)
No information is available on the involvement of this compound in inflammatory disease models, including Behçet's Disease, or its detection in oxylipin profiling studies.
Pain Signaling and Hyperalgesia Research
There is no available research linking this compound to mechanisms of pain signaling or hyperalgesia.
Cardiovascular Health Research Applications
No studies were found that investigate the applications or associations of this compound in cardiovascular health research.
Compound List
As no article content could be generated, a table of mentioned chemical compounds is not applicable.
Advanced Research Directions and Future Perspectives for 5 Hydroxy 6 Ketoprostaglandin F1alpha Research
Development of Novel Animal Models for Prostanoid Studies
The study of prostanoids, which are often produced in minute quantities and act locally, necessitates sophisticated in vivo models that can accurately replicate human physiological and pathological conditions. wikipedia.org Future research into 5-Hydroxy-6-ketoprostaglandin F1alpha will significantly benefit from the development and application of novel animal models.
Genetically Engineered Mouse (GEM) Models: Advances in genetic engineering have enabled the creation of transgenic, knockout, and knock-in mouse models that are invaluable for dissecting specific enzymatic pathways. wikipedia.orgnih.govcyagen.combiomolther.org For instance, creating mouse models with targeted deletions or overexpression of enzymes potentially involved in the formation or degradation of this compound could reveal its biosynthetic pathway and biological functions. We have previously developed several transgenic mouse models in which the prostaglandin (B15479496) E2 pathway is activated to study gastric tumorigenesis. nih.govnih.gov These models have proven instrumental in confirming that the prostaglandin E2 pathway, in cooperation with deregulated Wnt signaling, promotes gastric tumors in mice. nih.gov
Humanized and Organoid Models: A significant leap forward in preclinical research is the use of organoids—three-dimensional cell cultures that mimic the structure and function of an organ in vitro. nih.govnih.gov Organoid models, derived from human stem cells or patient tissues, can provide a highly representative environment for studying the production and effects of this compound in specific human tissues, bridging the gap between traditional cell culture and in vivo studies. nih.govnih.govmdpi.comyoutube.com These "micro-organs" preserve the genetic and phenotypic characteristics of the original tissue, making them powerful tools for disease modeling and drug discovery. nih.gov
| Model Type | Description | Application in Prostanoid Research | Potential for this compound Study |
|---|---|---|---|
| Genetically Engineered Mice (GEMs) | Mice with specific genes added, deleted, or modified to study gene function. wikipedia.org | Used to investigate the roles of specific cyclooxygenase (COX) and synthase enzymes in prostanoid production and signaling. nih.govnih.gov | Creation of models with altered expression of candidate enzymes (e.g., specific hydroxylases or synthases) to identify the metabolic pathway and physiological role of the compound. |
| Tissue-Specific Knockout Mice | GEMs where a gene is deleted in a particular cell type or tissue. biomolther.org | Allows for the study of the localized effects of prostanoids in specific organs, such as the kidney or inflammatory sites. | Pinpointing the primary sites of this compound production and action within a complex biological system. |
| Organoid Models | 3D self-organizing cellular models generated from stem cells or primary tissues that recapitulate organ-specific functions. nih.govnih.govyoutube.com | Studying tissue-specific prostanoid synthesis and response in a human-relevant context, such as in intestinal or cancer organoids. nih.govmdpi.com | Provides a platform to investigate the synthesis and function of this compound in a controlled human tissue-like environment, and for screening potential therapeutic interventions. |
Exploration of Interdisciplinary Research, including Lipidomics
Understanding the role of a single lipid mediator like this compound requires an integrative, interdisciplinary approach, with lipidomics at its core. Lipidomics, a subset of metabolomics, involves the large-scale study of lipids in biological systems using advanced analytical techniques. themedicalbiochemistrypage.org
Mass Spectrometry-Based Lipidomics: The gold standard for analyzing eicosanoids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). portlandpress.comnih.gov This highly sensitive and specific technique allows for the simultaneous identification and quantification of a vast array of lipid mediators from a single sample. researchgate.netnih.gov A targeted LC-MS/MS approach can be developed to specifically search for and quantify this compound in various biological matrices like plasma, urine, and tissue extracts. mdpi.com This would be the first and most critical step in confirming its existence in vivo and determining its association with physiological or pathological states.
The power of lipidomics lies in its ability to provide a comprehensive snapshot of the lipidome, revealing not just the target compound but also its precursors, downstream metabolites, and other related lipids. This network-level view is essential for placing this compound within the broader context of eicosanoid metabolism.
| Technique | Principle | Relevance to this compound Research |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates complex mixtures of lipids followed by mass-based detection and fragmentation for structural identification and quantification. portlandpress.comnih.gov | The primary tool for the definitive identification and accurate quantification of this compound in biological samples. mdpi.com Enables the development of highly specific assays. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds. Requires chemical derivatization for non-volatile lipids like prostanoids. researchgate.netnih.gov | Historically important for eicosanoid analysis and can still be used for structural elucidation, complementing LC-MS/MS data. nih.gov |
| Targeted vs. Untargeted Lipidomics | Targeted approaches focus on quantifying a predefined list of known lipids, while untargeted approaches aim to capture all detectable lipids in a sample for discovery purposes. mdpi.com | An untargeted approach could initially discover this compound as a novel metabolite. Subsequently, a targeted assay would be developed for its routine and precise measurement. |
Untangling the Role of this compound in Complex Biological Systems
The biological function of this compound is currently unknown. Its structure suggests it is a metabolite of 6-keto-prostaglandin F1alpha (6-keto-PGF1α), which itself is the stable, inactive hydrolysis product of the potent vasodilator and platelet inhibitor, prostacyclin (PGI2). caymanchem.comhmdb.canih.gov Therefore, 6-keto-PGF1α levels are often measured as an indicator of in vivo PGI2 synthesis. caymanchem.com
The introduction of a hydroxyl group at the C5 position, creating this compound, could arise from several metabolic pathways. One possibility is the action of a 5-lipoxygenase (5-LOX) or a cytochrome P450 (CYP) enzyme on 6-keto-PGF1α. nih.govnih.gov The functional consequence of this hydroxylation is a key question for future research. Hydroxylation can significantly alter the biological activity of a molecule, either by inactivating it, creating a new signaling molecule with distinct receptor affinities, or marking it for further metabolism and excretion. nih.gov For example, studies on 5-hydroxyeicosatetraenoic acid (5-HETE) have shown that it can influence prostaglandin production. nih.gov Specifically, 5-HETE was found to slightly but not significantly decrease the production of 6-keto-PGF1α in cultured luteal cells. nih.gov This suggests a potential cross-talk between the lipoxygenase and cyclooxygenase pathways that could be relevant for the metabolism of 6-keto-PGF1α.
Future research must focus on synthesizing this compound and testing its activity in various biological assays, including receptor binding studies and functional assays in cells and tissues relevant to inflammation, cardiovascular homeostasis, and renal function, where prostaglandins (B1171923) are known to play crucial roles. nih.gov
Potential as a Research Tool for Understanding Prostanoid Dynamics
Beyond its own potential biological activity, the discovery and characterization of this compound could provide a valuable new tool for studying prostanoid metabolism.
Biomarker of Specific Pathways: If this compound is found to be the product of a specific enzyme or pathway, its measurement could serve as a unique biomarker for the activity of that pathway. For instance, if it is exclusively formed under conditions of both high cyclooxygenase and 5-lipoxygenase activity, it could serve as an indicator of enzyme cross-talk. nih.gov Stable metabolites are often preferred as biomarkers over their unstable parent compounds. nih.govnih.gov
Analytical Standards: The availability of purified, synthetic this compound is essential for its use as an analytical standard. sigmaaldrich.com High-quality reference standards are critical for validating analytical methods like LC-MS/MS and ensuring the accuracy and reproducibility of measurements in biological samples. sigmaaldrich.comacanthusresearch.com Furthermore, the synthesis of stable isotope-labeled versions (e.g., containing deuterium) would be necessary to serve as internal standards for precise quantification by mass spectrometry. sigmaaldrich.com This would enable researchers to confidently measure its levels in various disease models and human studies, paving the way to understanding its clinical relevance.
Q & A
Advanced Research Question
- Longitudinal sampling : Collect plasma/serum at multiple time points to account for diurnal variations in prostacyclin (PGI2) synthesis .
- Control for confounders : Match cohorts for age, sex, and comorbidities (e.g., inflammation) that may alter cyclooxygenase (COX) activity .
- Multi-omics integration : Pair 6-keto-PGF1α measurements with transcriptomic (COX-2 expression) or lipidomic (PGI2 pathway intermediates) data to contextualize its role .
- Assay validation : Include spike-and-recovery experiments to confirm accuracy in disease-specific matrices (e.g., tumor tissue lysates) .
How can researchers resolve discrepancies in reported 6-keto-PGF1α levels across studies, such as elevated vs. reduced levels in cancer?
Advanced Research Question
Discrepancies often arise from:
- Sample handling : Rapid degradation of PGI2 (t½ < 6 minutes) necessitates immediate stabilization of samples with COX inhibitors (e.g., indomethacin) .
- Assay specificity : Cross-reactivity of ELISA antibodies with structurally similar prostaglandins (e.g., PGF2α) can inflate readings. Validate with LC-MS for confirmation .
- Tumor heterogeneity : Levels may vary by cancer subtype (e.g., higher in gynecological carcinomas vs. colorectal tumors). Stratify analyses by histopathology .
What pharmacokinetic (PK) parameters should be prioritized when studying 6-keto-PGF1α as a metabolite of epoprostenol or other PGI2 analogs?
Advanced Research Question
- Half-life estimation : Since 6-keto-PGF1α is a stable metabolite of PGI2, use non-compartmental analysis to calculate its elimination half-life (t½ ≈ 30–60 minutes in humans) .
- Urinary excretion : Measure 6-keto-PGF1α in urine (82% recovery) to assess renal clearance, adjusting for glomerular filtration rate .
- Dose proportionality : Conduct steady-state infusions of PGI2 analogs and correlate plasma 6-keto-PGF1α levels with hemodynamic outcomes (e.g., pulmonary arterial pressure) .
How can researchers optimize LC-MS/MS methods for 6-keto-PGF1α quantification in complex matrices?
Advanced Research Question
- Column selection : Use a C18 reversed-phase column (2.1 × 50 mm, 1.7 µm) for high-resolution separation .
- Ionization mode : Employ negative electrospray ionization (ESI-) with precursor ion m/z 369 → 233 for 6-keto-PGF1α and m/z 373 → 237 for 6-keto-PGF1α-d4 .
- Matrix effects : Dilute samples 1:10 with 0.1% formic acid to reduce ion suppression from lipids .
What are the implications of 6-keto-PGF1α's solubility limitations for in vivo dosing strategies?
Basic Research Question
Due to poor aqueous solubility:
- Intravenous studies : Use solubilizing agents like Tween 80 (5% w/v) to prevent precipitation in saline-based formulations .
- Oral studies : Administer as a suspension in 0.5% CMC-Na, ensuring homogeneity by sonication .
- Dose calibration : Perform pilot PK studies to confirm bioavailability, as solubility issues may reduce effective dose .
How can synthetic 6-keto-PGF1α be stabilized during chemical synthesis or derivatization?
Advanced Research Question
- Temperature control : Conduct reactions at ≤4°C to prevent oxidation of the 6-keto group .
- Protective groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during synthesis .
- Purification : Employ flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate pure 6-keto-PGF1α .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
